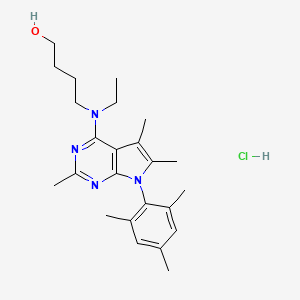
LWH-63 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of LWH-63 hydrochloride involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 2,4,6-trimethylphenyl group and the N-ethyl-n-4-hydroxybutyl group are introduced through substitution reactions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Análisis De Reacciones Químicas
LWH-63 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
LWH-63 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: The compound is used to investigate the biological effects of corticotrophin-releasing factor antagonists.
Industry: The compound may have applications in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
LWH-63 hydrochloride exerts its effects by blocking the corticotrophin-releasing factor receptor 1 (CRF1). This receptor is involved in the stress response, and its antagonism by this compound can reduce stress-induced behaviors. The compound has a high affinity for the CRF1 receptor, with a Ki value of 0.68 nM . This interaction blocks the effects of corticotrophin-releasing factor, thereby modulating the stress response pathways .
Comparación Con Compuestos Similares
LWH-63 hydrochloride can be compared with other corticotrophin-releasing factor antagonists, such as:
Antalarmin hydrochloride: Another CRF1 antagonist with similar applications in stress-related research.
CP-154526 hydrochloride: A potent CRF1 antagonist used in various pharmacological studies.
NBI 27914: A CRF1 antagonist with applications in studying stress and anxiety disorders.
This compound is unique due to its specific structure and high affinity for the CRF1 receptor, making it a valuable tool in stress-related research .
Propiedades
Número CAS |
276890-57-4 |
|---|---|
Fórmula molecular |
C24H34N4O |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
4-[ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C24H34N4O/c1-8-27(11-9-10-12-29)23-21-18(5)19(6)28(24(21)26-20(7)25-23)22-16(3)13-15(2)14-17(22)4/h13-14,29H,8-12H2,1-7H3 |
Clave InChI |
NSIINCVTDAEXKV-UHFFFAOYSA-N |
SMILES |
CCN(CCCCO)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl |
SMILES canónico |
CCN(CCCCO)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















